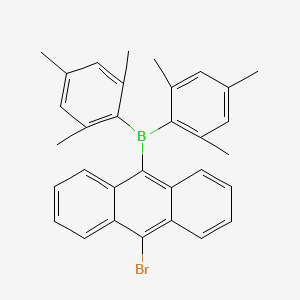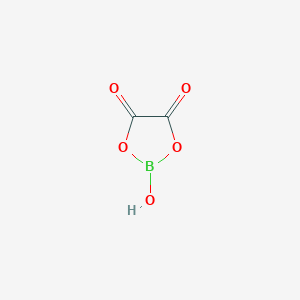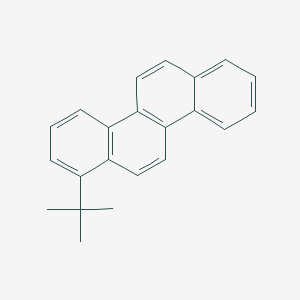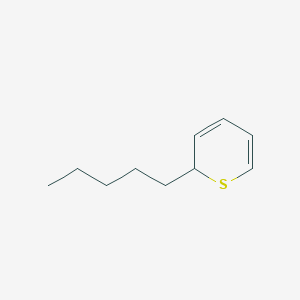
2-Pentylthiapyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentylthiapyran is a heterocyclic compound that contains a sulfur atom within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry. The compound’s structure is characterized by a six-membered ring with one sulfur atom and a pentyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylthiapyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pentylthiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentylthiapyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The pentyl side chain can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
2-Pentylthiapyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism by which 2-Pentylthiapyran exerts its effects involves interactions with various molecular targets. The sulfur atom in the ring can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pentyl side chain may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
2-Hexylthiapyran: Similar structure but with a hexyl side chain.
2-Butylthiapyran: Similar structure but with a butyl side chain.
2-Methylthiapyran: Similar structure but with a methyl side chain.
Uniqueness: 2-Pentylthiapyran is unique due to its specific side chain length, which can influence its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
161748-65-8 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
2-pentyl-2H-thiopyran |
InChI |
InChI=1S/C10H16S/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-10H,2-4,7H2,1H3 |
Clé InChI |
WIWJPSVDDXGSQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
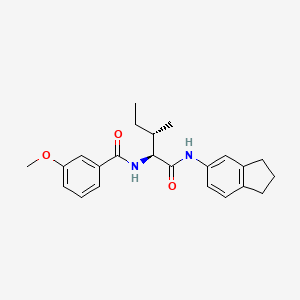
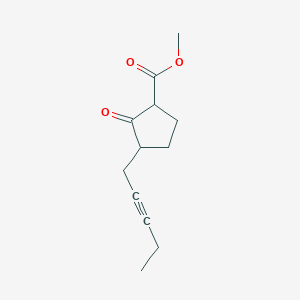

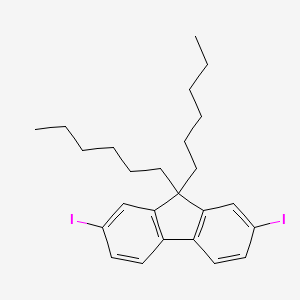
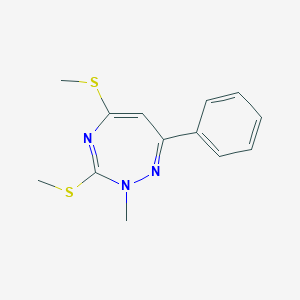
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
